N-cyclopentyl-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-cyclopentyl-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is an organic compound with the molecular formula C12H14N2O2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves the reaction of cyclopentylamine with 1,1-dioxo-1,2-benzothiazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclopentyl-N-methyl-1
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-cyclopentyl-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H16N2O2S/c1-15(10-6-2-3-7-10)13-11-8-4-5-9-12(11)18(16,17)14-13/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI Key |
BTFDIRMCJRBIFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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